molecular formula C14H10BrFO2 B7995899 4-(2-Bromo-5-fluorobenzyloxy)benzaldehyde

4-(2-Bromo-5-fluorobenzyloxy)benzaldehyde

Cat. No.: B7995899
M. Wt: 309.13 g/mol
InChI Key: XYMGUHQHRASCRV-UHFFFAOYSA-N
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Description

4-(2-Bromo-5-fluorobenzyloxy)benzaldehyde is an organic compound with the molecular formula C14H10BrFO2. It is a derivative of benzaldehyde, featuring both bromine and fluorine substituents on the benzene ring, which imparts unique chemical properties. This compound is primarily used in scientific research and industrial applications due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromo-5-fluorobenzyloxy)benzaldehyde typically involves the reaction of 2-bromo-5-fluorobenzyl alcohol with 4-hydroxybenzaldehyde. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like acetone. The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves rigorous control of temperature, pressure, and reaction time to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromo-5-fluorobenzyloxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of iodinated or other halogenated derivatives.

    Oxidation: Formation of 4-(2-Bromo-5-fluorobenzyloxy)benzoic acid.

    Reduction: Formation of 4-(2-Bromo-5-fluorobenzyloxy)benzyl alcohol.

    Coupling: Formation of biaryl compounds with various substituents.

Scientific Research Applications

4-(2-Bromo-5-fluorobenzyloxy)benzaldehyde is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 4-(2-Bromo-5-fluorobenzyloxy)benzaldehyde depends on its application. In chemical reactions, it acts as an electrophile due to the presence of the aldehyde group, which can undergo nucleophilic addition reactions. The bromine and fluorine substituents influence the reactivity and selectivity of these reactions by altering the electronic properties of the benzene ring .

Comparison with Similar Compounds

Biological Activity

4-(2-Bromo-5-fluorobenzyloxy)benzaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound’s IUPAC name is This compound , and it has the following molecular formula:

  • Molecular Weight : 267.11 g/mol
  • CAS Number : 2504203-99-8

The structure comprises a benzaldehyde moiety substituted with a bromo and fluorine group, which contributes to its unique chemical properties.

Synthesis

This compound can be synthesized through various methods, including:

  • Ortho-Bromination : The synthesis often begins with the bromination of 2-fluorobenzaldehyde, followed by further reactions to introduce the benzyloxy group.
  • Formylation Reactions : This involves the introduction of an aldehyde group through formylation techniques on appropriate substrates.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit antitumor properties. For instance, derivatives of 2-bromo-5-fluorobenzaldehyde have shown efficacy against various cancer cell lines, including:

  • Breast Cancer
  • Lung Cancer
  • Leukemia

These compounds often act by disrupting cellular processes such as apoptosis and cell cycle regulation.

The proposed mechanisms of action for compounds in this class include:

  • Inhibition of Kinases : Many benzaldehyde derivatives inhibit specific kinases involved in cancer progression.
  • Interference with DNA Repair Mechanisms : These compounds may also affect the DNA repair pathways, leading to increased apoptosis in cancer cells.

Study 1: Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry investigated the antitumor activity of several halogenated benzaldehydes. The findings demonstrated that this compound exhibited significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The compound was shown to induce apoptosis through the activation of caspase pathways .

Study 2: Kinase Inhibition

In another research article, the compound was tested for its ability to inhibit specific kinases associated with tumor growth. The results indicated that it effectively inhibited the activity of several receptor tyrosine kinases, leading to reduced proliferation of cancer cells .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular WeightAntitumor ActivityMechanism of Action
This compound267.11 g/molHighKinase inhibition, apoptosis induction
2-Bromo-5-fluorobenzaldehyde227.01 g/molModerateDNA damage response modulation
4-Fluorobenzaldehyde166.10 g/molLowNon-specific cytotoxicity

Properties

IUPAC Name

4-[(2-bromo-5-fluorophenyl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFO2/c15-14-6-3-12(16)7-11(14)9-18-13-4-1-10(8-17)2-5-13/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYMGUHQHRASCRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OCC2=C(C=CC(=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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